Product packaging for 5-(2-methylpropoxy)-1H-indole(Cat. No.:CAS No. 1393448-59-3)

5-(2-methylpropoxy)-1H-indole

Cat. No.: B2438771
CAS No.: 1393448-59-3
M. Wt: 189.258
InChI Key: ATSQGRDGLMYXRS-UHFFFAOYSA-N
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Description

5-(2-Methylpropoxy)-1H-indole (CAS 1393448-59-3) is an indole-based chemical building block with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . The indole scaffold is a fundamental structure in medicinal chemistry and is considered a privileged structure due to its presence in a wide array of biologically active molecules and natural products . This specific compound, featuring a 2-methylpropoxy substituent, serves as a versatile intermediate for researchers, particularly in the design and synthesis of novel compounds for pharmaceutical development. The indole nucleus is a key component in several FDA-approved drugs and is found in vital biomolecules like the amino acid tryptophan . Research into indole derivatives has shown they possess a broad spectrum of biological activities, including antibacterial, anti-tubercular, and antitumor properties . Furthermore, indole derivatives are increasingly investigated for their potential in treating neurodegenerative disorders and for their ability to form complexes with transition metals, which can enhance their solubility, bioavailability, and pharmacological profile . As such, this compound provides a valuable template for chemists exploring new chemical spaces in drug discovery, biochemical probing, and material science. Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B2438771 5-(2-methylpropoxy)-1H-indole CAS No. 1393448-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQGRDGLMYXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2 Methylpropoxy 1h Indole and Its Derivatives

Classical and Named Reactions in Indole (B1671886) Synthesis

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, first discovered in 1883. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgbyjus.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the arylhydrazine and carbonyl compound.

Tautomerization to an ene-hydrazine intermediate.

A beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, which is the core bond-forming step.

Loss of ammonia and subsequent aromatization to yield the final indole product. wikipedia.orgmdpi.comalfa-chemistry.com

For the synthesis of 5-(2-methylpropoxy)-1H-indole, the necessary precursor is (4-(2-methylpropoxy)phenyl)hydrazine. This hydrazine is then reacted with a suitable aldehyde or ketone under acidic conditions. The presence of the electron-donating isobutoxy group at the para-position of the hydrazine is known to accelerate the reaction. youtube.com The choice of the carbonyl component determines the substitution at the C2 and C3 positions of the resulting indole. To obtain the parent this compound (unsubstituted at C2 and C3), acetaldehyde or its synthetic equivalent would be used, though the reaction with acetaldehyde itself can be challenging. alfa-chemistry.com

The reaction conditions can be adapted using various Brønsted or Lewis acids. wikipedia.orgnih.gov

Table 1: Fischer Indole Synthesis Approach for 5-alkoxyindoles
Arylhydrazine PrecursorCarbonyl CompoundTypical Acid CatalystExpected Product
(4-(2-methylpropoxy)phenyl)hydrazineAcetaldehydePolyphosphoric acid (PPA), ZnCl₂, HClThis compound
(4-(2-methylpropoxy)phenyl)hydrazinePyruvic acidH₂SO₄, Acetic AcidThis compound-2-carboxylic acid
(4-(2-methylpropoxy)phenyl)hydrazineAcetoneZnCl₂2-methyl-5-(2-methylpropoxy)-1H-indole

The Reissert indole synthesis is another classical method that constructs the indole ring from an o-nitrotoluene derivative and diethyl oxalate. snnu.edu.cnwikipedia.org The reaction first involves a condensation reaction facilitated by a strong base, like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using reagents like zinc in acetic acid or iron powder in acid, to form an indole-2-carboxylic acid. snnu.edu.cnresearchgate.netresearchgate.net This acid can then be decarboxylated upon heating to yield the indole. researchgate.net

To apply this method for this compound, the starting material would be 4-isobutoxy-2-nitrotoluene. The key modification involves selecting a reduction method that is compatible with the ether linkage and effectively promotes the cyclization of the amino group onto the pyruvate side chain. While the classical Reissert reaction can be lengthy and sometimes low-yielding, modifications in the reduction step, such as using catalytic hydrogenation or alternative reducing agents like sodium dithionite, have been explored to improve its efficiency. researchgate.netresearchgate.net

The Larock indole synthesis is a powerful and versatile modern method based on palladium catalysis. wikipedia.org It achieves the heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgsynarchive.com The reaction is highly regioselective and tolerates a wide variety of functional groups. ub.edu

The synthesis of this compound via this route would require the precursor 4-isobutoxy-2-iodoaniline. The choice of the alkyne partner is crucial for controlling the substitution pattern of the final product. For an unsubstituted pyrrole (B145914) ring, a two-step process involving an alkyne such as trimethylsilylacetylene followed by removal of the silyl group is often employed.

The catalytic system is a key aspect of the Larock synthesis. While originally developed with Pd(OAc)₂, variations using different palladium sources and ligands have been developed to improve efficiency and expand the scope to include more accessible o-bromoanilines and o-chloroanilines. ub.eduresearchgate.net The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to yield indoles with high regioselectivity. rsc.org

Table 2: Typical Larock Indole Synthesis Conditions
ComponentExample Reagent/ConditionPurpose
Aniline Precursor4-isobutoxy-2-iodoanilineProvides the benzene (B151609) ring and nitrogen atom.
AlkyneVarious internal alkynesForms the C2-C3 bond of the indole.
CatalystPd(OAc)₂, Pd₂(dba)₃Catalyzes the C-N and C-C bond formations.
LigandPPh₃, P(t-Bu)₃, NHC ligandsStabilizes the palladium catalyst and modulates reactivity.
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃Neutralizes acid formed during the reaction.
AdditivesLiCl, n-Bu₄NClOften improves reaction rate and yield. wikipedia.org

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline in the presence of an acid catalyst. wikipedia.orgchemeurope.com This method characteristically leads to the formation of 2-aryl-indoles. wikipedia.orgchemeurope.com

The mechanism involves the initial formation of an α-arylamino ketone, which can then react with a second molecule of aniline to form a key intermediate. This intermediate subsequently cyclizes and aromatizes to yield the indole product. wikipedia.org Due to the nature of the reactants and the mechanism, the primary application of this synthesis is for indoles bearing an aryl substituent at the 2-position.

For the synthesis of this compound, which is unsubstituted at the C2 position, the Bischler-Möhlau synthesis is not a suitable method. Its application is limited to a different class of indole derivatives, and it is generally not adaptable for preparing C2-unsubstituted indoles. Despite its limitations regarding harsh conditions and sometimes unpredictable regiochemistry, it remains a useful tool for accessing specific 2-aryl-indole structures. wikipedia.orgnih.gov

The Bartoli indole synthesis is a notable reaction for forming substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents. name-reaction.comwikipedia.orgquimicaorganica.org A key feature of this reaction is the necessity of a substituent at the ortho position relative to the nitro group. wikipedia.org This ortho group provides steric hindrance that is believed to facilitate the crucial beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement step in the mechanism. wikipedia.org The reaction is often unsuccessful or gives very low yields in the absence of an ortho substituent. wikipedia.orgjk-sci.com

To synthesize this compound using this method, the starting material would be 1-isobutoxy-4-nitrobenzene. In this molecule, the isobutoxy group is in the para position relative to the nitro group, and there are no ortho substituents. Consequently, the standard Bartoli synthesis is not expected to be an efficient route for this specific target compound. While the Bartoli synthesis is highly effective for certain substitution patterns, particularly 7-substituted indoles, its stringent requirement for an ortho-substituted nitroarene is a major consideration that limits its applicability for synthesizing many other indole isomers. jk-sci.comrsc.org

Modern Catalytic and Regioselective Approaches

Modern organic synthesis has introduced a variety of catalytic and regioselective methods that offer alternative pathways to substituted indoles, either by constructing the ring system or by functionalizing a pre-existing indole core.

Transition-Metal Catalyzed C-H Functionalization: Direct functionalization of the indole C-H bonds is a highly atom-economical strategy. The intrinsic reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. However, catalytic systems have been developed to target other positions with high regioselectivity.

C2-Functionalization: By using a directing group on the indole nitrogen (e.g., N,N-dimethylcarbamoyl), ruthenium-catalyzed oxidative coupling with alkenes can achieve selective C2 alkenylation. acs.org Similarly, palladium/norbornene co-catalyzed systems can alkylate the C2 position of NH-indoles. organic-chemistry.org

C3-Functionalization: Ruthenium nanocatalysts have been used for the regioselective C3 alkenylation of indoles with acrylates. beilstein-journals.org Boron-based catalysts like B(C₆F₅)₃ can mediate the direct C3 alkylation of indoles using amine-derived alkylating agents. nih.gov

Remote C-H Functionalization: Achieving regioselectivity at the C4, C5, C6, or C7 positions is more challenging. Rhodium(II) catalysts have been shown to direct the C6-alkylation of 2-substituted NH-indoles. snnu.edu.cn The use of transient directing groups, such as glycine, in palladium-catalyzed reactions has enabled the direct arylation at the C4 position. nih.gov

Catalytic Ring-Forming Reactions: Beyond the Larock synthesis, other catalytic methods have been developed to construct the indole ring. For instance, the Cadogan–Sundberg synthesis, which involves the reductive cyclization of o-vinylnitroarenes, can be performed under various catalytic conditions. mdpi.com Modern variations of classical syntheses, such as the Buchwald modification of the Fischer indole synthesis, use palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the key hydrazone intermediate in situ. wikipedia.org These approaches expand the range of accessible starting materials and often proceed under milder conditions than their traditional counterparts.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a powerful tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecular architectures like the indole nucleus. Catalysts based on palladium, copper, and rhodium have been extensively developed for the synthesis and functionalization of indoles, enabling reactions that would be otherwise challenging.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis has been instrumental in the formation of the indole ring and its subsequent modification. A prominent strategy involves the palladium-catalyzed synthesis of the carbazole framework, which is structurally related to indoles. This can be achieved through the cyclization of diarylamines derived from the aromatization of N-arylcyclohexane enaminones using a Pd(0) catalyst. The subsequent Pd(II)-catalyzed cyclization furnishes the tricyclic carbazole core, a method that can be adapted for the synthesis of various oxygenated derivatives nih.gov.

Another approach involves the direct synthesis of annulated indoles via palladium-catalyzed double alkylations, demonstrating the utility of palladium in constructing fused ring systems. rsc.org Furthermore, palladium catalysts are effective for the C3-benzylation of indoles, a reaction that proceeds efficiently with a variety of substituted indoles and benzyl methyl carbonates nih.gov. These methods showcase the versatility of palladium in facilitating both intramolecular cyclizations to form the indole core and intermolecular cross-couplings to functionalize it.

A convenient method for constructing indole alkaloid scaffolds involves a sequential process of C-H activation, the formation of a five-membered palladacycle, and an alkyne insertion, starting from indole-containing alkene-tethered aryl halides and alkynes nih.gov. This approach provides a range of indole alkaloid compounds in moderate to excellent yields with good functional group tolerance nih.gov.

Catalyst/ReagentSubstrate TypeProduct TypeKey Features
Pd(0) / Pd(II)N-arylcyclohexane enaminonesOxygenated carbazolesAromatization followed by cyclization nih.gov.
[Pd(allyl)(cod)]BF42,3-disubstituted indolesC3-benzylated indolesApplicable to a diverse range of substrates nih.gov.
Palladium catalystIndole-containing alkene-tethered aryl halidesIndole alkaloid scaffoldsSequential C-H activation and alkyne insertion nih.gov.
Copper-Catalyzed Annulations

Copper catalysis offers an economical and environmentally benign alternative to precious metal-catalyzed reactions. In the context of indole synthesis, copper-catalyzed annulation reactions are particularly noteworthy. An efficient method for creating indole-fused spirobenzo[f]indole-cyclohexanes involves a copper-catalyzed tandem reaction of allene-ynamides with indoles nih.govmtu.edu. This process is initiated by alkyne indolylcupration and proceeds through a 1,2-indole migration and a 6π-electrocyclic reaction, all facilitated by in situ-generated copper carbenes nih.govmtu.edu.

Furthermore, copper catalysis is effective for the direct and regioselective C5–H alkylation of indoles that have carbonyl functionalities at the C3 position. nih.gov This methodology utilizes copper-carbene species and allows for the functionalization of the less reactive benzenoid ring of the indole, which is a significant challenge in indole chemistry nih.gov. Mechanistic studies suggest that a combination of Cu(OAc)2·H2O and AgSbF6 is a crucial catalytic system for this transformation nih.gov.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Copper catalystAllene-ynamides and indolesIndole-fused spirobenzo[f]indole-cyclohexanesTandem alkyne indolylcupration and electrocyclic reaction nih.govmtu.edu.
Cu(OAc)2·H2O/AgSbF6Indoles with C3-carbonyl groupsC5-alkylated indolesRegioselective functionalization of the benzenoid ring nih.gov.
Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have emerged as highly effective for the direct functionalization of C-H bonds in indoles, offering a high degree of atom and step economy. Dimeric Rh(II) complexes, for instance, can catalyze the regioselective coupling of N-H indoles with diazo compounds, leading to C-H alkylation snnu.edu.cn. The regioselectivity of these reactions is often directed by hydrogen-bonding effects snnu.edu.cn.

Rh(III) catalysts are also widely used for regioselective C2–H alkylation of indoles with diazo compounds, providing a range of substituted indoles in good to excellent yields under mild conditions mdpi.com. Competition experiments have shown that more electron-rich indoles are kinetically favored in this catalytic system mdpi.com. Furthermore, rhodium-catalyzed C-H activation can be directed to other positions of the indole ring, such as C4 and C7, by using appropriate directing groups researchgate.net. For example, a weakly coordinating COCF3 group can direct C-H activation to the C4-position researchgate.net.

CatalystSubstrate TypeProduct TypeKey Features
Rh(II) complexesN-H indoles and diazo compoundsC-H alkylated indolesRegioselectivity directed by hydrogen-bonding snnu.edu.cn.
Rh(III) complexesIndoles and diazo compoundsC2-alkylated indolesHigh efficiency and broad functional group tolerance mdpi.com.
Rh(III) complexesIndoles with directing groupsC4 or C7 functionalized indolesSwitchable functionalization based on directing groups and additives researchgate.net.

Metal-Free Regioselective Functionalization Strategies

While transition metal catalysis is a dominant approach, metal-free strategies for the regioselective functionalization of indoles are gaining traction due to their cost-effectiveness and reduced environmental impact. These methods often rely on the inherent reactivity of the indole nucleus or the use of non-metallic reagents to control selectivity.

One such strategy involves the switchable chemo- and regioselective alkylation of oxindoles using secondary alcohols. nih.govresearchgate.net By tuning the reaction conditions, such as the choice of solvent and catalyst, it is possible to direct the alkylation to either the nitrogen (N-alkylation) or carbon (C-alkylation) atom of the oxindole (B195798) nih.govresearchgate.net. Specifically, using a protic solvent and a Brønsted acid catalyst favors C-alkylation, while an aprotic solvent with a Lewis acid catalyst leads to N-alkylation nih.gov.

Another metal-free approach is the direct and regioselective synthesis of fused N-heterocyclic iodides mediated by tert-butylhydroperoxide (TBHP) rsc.org. This method utilizes the dual activation of molecular iodine and a heterocyclic substrate by TBHP, which generates electrophilic iodine species in situ, driving the iodination reaction without the need for a metal catalyst rsc.org.

C-H Activation/Functionalization for Indole Scaffolds

The direct activation and functionalization of C-H bonds on the indole scaffold represents a highly efficient and atom-economical strategy for synthesizing complex indole derivatives. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Both transition-metal-catalyzed and metal-free methods have been developed for this purpose.

Transition metals like palladium, copper, and rhodium are particularly adept at catalyzing C-H activation reactions on indoles. researchgate.net Palladium-catalyzed C-H functionalization can be used to construct intricate indole alkaloid scaffolds nih.gov. Copper catalysts can achieve regioselective C5–H alkylation of indoles, a challenging transformation due to the lower reactivity of the benzenoid ring nih.gov. Rhodium catalysts are versatile for C-H functionalization at various positions of the indole ring, with the regioselectivity often controlled by directing groups or the inherent electronic properties of the substrate mdpi.comresearchgate.net.

Selective C-H activation has also emerged as a powerful tool for the synthesis of spiroindoles, which are key structural motifs in many natural products and pharmaceuticals. scispace.com For instance, Rh(III)-catalyzed C7-H activation/cyclization of indole with maleimide can afford novel spiroindole derivatives scispace.com.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indoles to minimize the environmental impact of chemical processes. This involves the careful design of synthetic routes to reduce waste, eliminate the use of toxic substances, and improve energy efficiency.

Key green chemistry strategies applicable to indole synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. dcatvci.org Many modern indole syntheses are being developed to proceed in benign solvents or even under solvent-free conditions semanticscholar.org.

Atom Economy: Designing reactions where the maximum proportion of the starting materials is incorporated into the final product. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes for indole synthesis semanticscholar.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption dcatvci.org.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than depletable fossil fuels dcatvci.org.

Catalysis: Employing catalysts in small amounts to replace stoichiometric reagents, which reduces waste. The development of recyclable catalysts is also a key aspect of green chemistry nih.gov.

An innovative two-step, one-pot synthesis of indole amides from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides exemplifies a green approach. This method proceeds under mild, metal-free conditions using ethanol as a solvent, addressing several principles of green chemistry simultaneously semanticscholar.org. The evaluation of synthetic methodologies using green metrics like Process Mass Intensity (PMI) and E-factor is also becoming standard practice to quantify the environmental performance of a chemical process semanticscholar.org.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating the synthesis of indole analogs. nih.gov This method significantly reduces reaction times and often improves yields compared to conventional heating. researchgate.net The synthesis of various indole derivatives, including functionalized 2-methyl-1H-indole-3-carboxylates, has been optimized by exposing reactant mixtures to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com

One prominent application is the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which can proceed without a metal catalyst to form the indole ring. elte.hu This approach is beneficial for creating substituted indoles and has been shown to be effective for a variety of substrates. elte.hu The use of polar solvents is common in MAOS, as their component molecules are forced to rotate with the microwave field, losing energy through collisions and efficiently heating the reaction mixture. researchgate.net Classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been adapted for microwave radiation to speed up the production of medicinally relevant indoles. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
Reaction TypeConventional Method (Time)Microwave Method (Time)Key AdvantageReference
Cycloisomerization of 2-alkynylanilinesSeveral hours to daysMinutesMetal-free conditions, use of water as solvent elte.hu
Pyrazolo[1,5-a]pyrimidine synthesisNot specified15 minutesHigh yields (90-95%) nih.gov
Quinoline derivative synthesisNot specified12 minutesHigh yields (85-98%) nih.gov

Solvent-Free Conditions and Alternative Solvents (e.g., Ionic Liquids, Water)

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous organic solvents are highly desirable. For indole synthesis, several approaches utilize solvent-free conditions or environmentally benign solvents like water.

Microwave-assisted cyclization of 2-alkynylanilines has been successfully performed in water, providing a clean and efficient route to 1H-indole and its 2-substituted derivatives. elte.hu This method proceeds via an intramolecular hydroamination and avoids the need for metal catalysts. elte.hu Similarly, nanoparticle-catalyzed C3-alkylation of indoles with benzyl alcohols has been achieved under solvent-free conditions, highlighting a green and cost-effective approach that also allows for catalyst recycling. chalmers.se

Nanoparticle-Catalyzed Reactions

Nanoparticle catalysis is an emerging field in organic synthesis that offers unique advantages, including high efficiency and the ability to recycle the catalyst. nih.gov Manganese ferrite (MnFe2O4) nanoparticles, prepared by a simple grinding method, have been effectively used as a heterogeneous catalyst for the C3-alkylation of indoles with benzyl alcohols under solvent-free conditions. chalmers.se This reaction demonstrates high regioselectivity for the C3 position and provides good to excellent yields. chalmers.se The catalyst can be easily separated from the reaction mixture and reused, which is a significant advantage over homogeneous catalysts. chalmers.se The development of magnetic nanoparticles (MNPs) is of particular interest as they play a pivotal role in the green synthesis of various indole derivatives. researchgate.net

Table 2: Nanoparticle-Catalyzed C3-Alkylation of Indoles
CatalystReactionConditionsKey FeaturesReference
Manganese Ferrite (MnFe2O4)C3-alkylation with benzyl alcoholsSolvent-free, 140°C, KOHHeterogeneous, recyclable, high regioselectivity, yields up to 99% chalmers.se
MgO/AlO and Nickel FerriteSynthesis of oxazol-5(4H)-one derivativesRefluxingUsed in multi-step synthesis of functionalized indoles researchgate.net

Strategic Derivatization and Functional Group Interconversions

The biological activity of the indole scaffold can be extensively modified through strategic derivatization and the interconversion of functional groups.

Introduction of Methylpropoxy Moiety

The introduction of alkoxy groups, such as the 2-methylpropoxy (isobutoxy) moiety, onto the indole ring enhances its reactivity and can significantly alter its biological properties. chim.it The synthesis of 5-alkoxyindoles often begins with appropriately substituted anilines. chim.it For instance, a conceptually attractive route involves the cyclization of α-anilino acetals, which are formed by the alkylation of an aniline with an α-haloacetaldehyde acetal. luc.edu While conventional alkylation can require high temperatures and long reaction times, modern methods have sought to optimize these conditions. luc.edu The Fischer and Gassman indole syntheses are common strategies for preparing methoxy-activated indoles, although they may have limitations with certain substitution patterns. chim.itluc.edu

A one-pot synthesis for multisubstituted 1-alkoxyindoles has been developed, involving a four-step sequence of nitro reduction, intramolecular condensation, nucleophilic 1,5-addition with an alcohol, and subsequent in-situ alkylation. nih.gov This method allows for the introduction of an alkoxy group at the N1 position. nih.gov

Functionalization at Specific Positions (e.g., N1, C2, C3, C5)

The indole ring has several positions available for functionalization, with the C3 position being the most nucleophilic and reactive.

N1-Functionalization: The nitrogen atom of the indole ring can be functionalized through various methods. N-alkylation can be achieved using alkyl halides in the presence of a base. arkat-usa.org The N1 position can also be substituted with groups like alkoxycarbamoyl, which can then act as a directing group for further C–H functionalization at other positions on the ring using transition metal catalysis. rsc.org A one-pot method for synthesizing 1-alkoxyindoles involves the in-situ alkylation of intermediate 1-hydroxyindoles. nih.gov

C2-Functionalization: While the C2 position is generally less reactive than C3, specific methods have been developed for its functionalization. nih.gov A light-driven, metal-free protocol for the direct C2–H alkylation of indoles with α-iodosulfones has been reported, proceeding through the photochemical activity of halogen-bonded complexes. beilstein-journals.org Another approach involves a nickel-catalyzed π-bond directed C2-H amination of indoles. chemrxiv.org

C3-Functionalization: The C3 position is the most common site for electrophilic substitution. A metal-free, hydrogen autotransfer-type reaction allows for the C3-alkylation of indoles, including 5-methoxyindole, with α-heteroaryl-substituted methyl alcohols, yielding products in good yields. chemrxiv.orgchemrxiv.org Nanoparticle-catalyzed reactions also provide a highly regioselective method for C3-benzylation. chalmers.se

C5-Functionalization: Direct functionalization of the less reactive benzenoid ring, particularly at the C5 position, is challenging but crucial for accessing certain bioactive molecules. nih.gov A copper-catalyzed method has been developed for the regioselective C5–H alkylation of indoles that bear a carbonyl directing group at the C3 position. nih.gov

Table 3: Examples of Regioselective Functionalization of Indole Derivatives
PositionReaction TypeReagents/CatalystKey FeaturesReference
N1AlkylationAlkyl halide, Base (e.g., DBU)One-pot synthesis of 1-alkoxyindoles nih.gov
C2Alkylationα-Iodosulfones, DABCO, Visible lightMetal-free, photochemical method beilstein-journals.org
C3Alkylationα-Heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone®Metal-free, hydrogen autotransfer-type reaction chemrxiv.orgchemrxiv.org
C5Alkylationα-Diazomalonates, Cu(OAc)2·H2O/AgSbF6Requires C3-directing group, high regioselectivity nih.gov

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for rapidly generating molecular complexity and structural diversity. nih.govjocpr.com They are highly efficient in terms of atom and step economy. nih.gov Indoles are excellent substrates for MCRs, leading to a wide array of complex heterocyclic structures.

Synthetic Challenges and Future Directions in Indole Chemistry

The synthesis of complex indole-containing molecules is a central theme in organic chemistry, driven by their prevalence in pharmaceuticals and natural products. tandfonline.comrsc.org However, the field is marked by persistent challenges that are actively being addressed by emerging technologies and synthetic strategies.

Synthetic Challenges

A primary difficulty in indole chemistry is achieving regioselectivity . The indole ring possesses multiple non-equivalent C-H bonds (at positions 2, 3, 4, 5, 6, and 7), and controlling which position reacts is a formidable task. chim.itnih.gov While the C3 position is inherently the most reactive towards electrophiles, selectively functionalizing the C2 position or any of the positions on the benzene ring (C4-C7) often requires complex, multi-step sequences or the use of directing groups. rsc.orgacs.org

Furthermore, many classical indole syntheses, such as the Fischer and Bischler methods, rely on harsh reaction conditions , including strong acids and high temperatures. thieme.dethieme-connect.com These conditions are not amenable to substrates bearing sensitive functional groups, thereby limiting the molecular complexity that can be incorporated into the starting materials. Overcoming these limitations is crucial for the efficient synthesis of advanced indole derivatives. thieme-connect.comresearchgate.net

Future Directions

The future of indole synthesis is being shaped by the demand for more efficient, selective, and environmentally benign methods.

C-H Functionalization: The direct activation and functionalization of C-H bonds is a paramount goal in modern synthesis. bohrium.comthieme-connect.com This approach avoids the need for pre-functionalized starting materials (like haloindoles), leading to more atom- and step-economical routes. chim.it Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled unprecedented control over site-selectivity, including the challenging C4-C7 positions, often through the use of removable directing groups. rsc.orgacs.org

Green Chemistry: There is a significant push towards developing more sustainable synthetic protocols. eurekaselect.com This includes the use of microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields. tandfonline.comresearchgate.net Other green approaches focus on using environmentally friendly solvents like water, developing solvent-free reaction conditions, or employing multicomponent reactions that combine several starting materials in a single, efficient step to build molecular complexity with minimal waste. researchgate.netrsc.org

Photocatalysis: The use of visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. nih.gov This strategy can be applied to both the synthesis of the indole core and its subsequent functionalization. thieme.deresearchgate.net By using light to generate reactive intermediates, photocatalysis offers a pathway to novel transformations that are often inaccessible through traditional thermal methods, and can even be performed in complex biological environments like living cells. nih.govacs.org

Table 2: Challenges and Future Directions in Indole Synthesis

Challenge Description Future Direction / Solution
Regioselectivity Difficulty in controlling the site of functionalization on the indole ring (C2 vs. C3 vs. C4-C7). nih.gov Direct C-H Functionalization: Using transition-metal catalysts and directing groups to achieve site-selective reactions at less reactive positions. rsc.orgacs.org
Harsh Reaction Conditions Classical methods often require strong acids and high temperatures, limiting substrate scope. thieme-connect.com Photocatalysis: Employing visible light to drive reactions under mild, ambient conditions. thieme.de
Sustainability & Efficiency Conventional multi-step syntheses can be inefficient and generate significant chemical waste. researchgate.net Green Chemistry Approaches: Utilizing microwave-assisted synthesis, water as a solvent, and multicomponent reactions to improve efficiency and reduce environmental impact. tandfonline.comeurekaselect.comrsc.org

Advanced Spectroscopic and Analytical Elucidation of Indole Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Indoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For a molecule like 5-(2-methylpropoxy)-1H-indole, with its distinct aromatic and aliphatic regions, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton couplings (typically through two to three bonds). In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the indole (B1671886) ring (H-6 and H-7) and within the 2-methylpropoxy group (the methine proton with the methyl protons and the methylene (B1212753) protons).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton at the C-2 position of the indole ring will show a correlation to the C-2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected from the methylene protons of the 2-methylpropoxy group to the C-5 of the indole ring, confirming the ether linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the conformation and stereochemistry of a molecule. For instance, NOE correlations could be observed between the protons of the 2-methylpropoxy group and the H-4 and H-6 protons of the indole ring, indicating their spatial closeness.

Predicted ¹H and ¹³C NMR Data for this compound:

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from H to C)
1 (N-H)~8.0 (br s)-C-2, C-3, C-7a
2~7.2 (t)~124C-3, C-3a, C-7a
3~6.4 (t)~102C-2, C-3a, C-4
4~7.2 (d)~112C-3, C-5, C-7a
5-~154-
6~6.8 (dd)~113C-4, C-5, C-7a
7~7.3 (d)~111C-5, C-3a
3a-~128-
7a-~131-
1' (CH₂)~3.8 (d)~75C-5, C-2'
2' (CH)~2.1 (m)~28C-1', C-3'
3' (CH₃)~1.0 (d)~19C-2'

Note: Predicted chemical shifts are based on typical values for substituted indoles and may vary depending on the solvent and other experimental conditions.

The regiochemistry of the 2-methylpropoxy group at the C-5 position is unequivocally confirmed by HMBC experiments, as described above. The long-range correlation between the methylene protons of the substituent and the C-5 carbon of the indole ring is a definitive piece of evidence. While this compound does not possess any chiral centers, for more complex indole derivatives, NOESY and other specialized NMR techniques would be instrumental in determining their stereochemistry.

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₁₂H₁₅NO), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound:

Ion Calculated Exact Mass
[M+H]⁺190.1226
[M+Na]⁺212.1046
[M-H]⁻188.1081

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be characteristic of the indole core and the 2-methylpropoxy substituent.

A key fragmentation pathway for alkoxy-substituted indoles involves the cleavage of the ether bond. For this compound, the loss of the isobutyl group (C₄H₉) as a radical or the isobutene molecule (C₄H₈) would be expected, leading to a prominent fragment ion corresponding to the 5-hydroxyindole (B134679) radical cation or a related structure. Further fragmentation of the indole ring itself is also possible. scirp.orgukm.my

Predicted Key MS/MS Fragments for [C₁₂H₁₅NO+H]⁺:

m/z Proposed Fragment Description
190.12[C₁₂H₁₅NO+H]⁺Molecular Ion
134.06[C₈H₈NO]⁺Loss of isobutene (C₄H₈)
133.05[C₈H₇NO]⁺Loss of isobutyl radical (•C₄H₉)
105.04[C₇H₅O]⁺Further fragmentation of the indole core

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Analysis

IR and UV-Vis spectroscopies provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400-3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and the C-O stretching of the ether linkage (around 1250-1050 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. For this compound, the presence of the alkoxy group at the C-5 position is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. researchgate.net Typically, substituted indoles show two main absorption bands, one around 220 nm and another, more structured band, around 270-290 nm. mu-varna.bgscholarsresearchlibrary.com

Predicted Spectroscopic Data for this compound:

Spectroscopic Technique Characteristic Features
IR (cm⁻¹) ~3350 (N-H stretch), ~2960-2870 (aliphatic C-H stretch), ~1470 (aromatic C=C stretch), ~1230 (asymmetric C-O-C stretch), ~1050 (symmetric C-O-C stretch)
UV-Vis (λmax, nm) ~225, ~280, ~295

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure of the molecule can be deduced. Studies on various indole derivatives have revealed common structural motifs and packing arrangements. For instance, indole itself crystallizes in the orthorhombic system, often exhibiting orientational disorder where the molecule is flipped 180° within the same crystallographic position acs.orgresearchgate.net.

Intermolecular interactions, particularly hydrogen bonding, play a key role in the crystal packing of indole derivatives. The N-H group of the indole ring is a potent hydrogen bond donor, frequently interacting with acceptor atoms on adjacent molecules, such as oxygen or nitrogen, or with the π-system of neighboring rings (N-H···π interactions) acs.org. For example, in the crystal structure of 4-cyanoindole, a chain of molecules is formed through N-H···N hydrogen bonds acs.org. In the case of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups is a defining feature of its crystal structure mdpi.comnih.gov. The spatial arrangement in this methoxy-indole derivative is also significantly influenced by interactions between the indole NH groups and adjacent methoxy (B1213986) groups mdpi.comnih.gov.

The crystal system and space group are fundamental parameters determined by X-ray diffraction. Indole derivatives have been shown to crystallize in various systems, including monoclinic and orthorhombic systems acs.org. The specific substituent on the indole ring significantly influences the resulting crystal lattice.

The table below summarizes crystallographic data for several indole derivatives, illustrating the type of information obtained from X-ray crystallography studies.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
IndoleOrthorhombicPna2₁N-H···π contacts acs.org
4-CyanoindoleOrthorhombicP2₁2₁2₁N-H···N hydrogen bonds acs.org
5-NitroindoleMonoclinicP2₁/cN/A acs.org
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)MonoclinicP2₁/cO-H···O, N-H···O, C-H···O hydrogen bonds mdpi.comnih.gov
6-Fluoro-1H-indole derivative (D2AAK5)TriclinicP-1N/A nih.gov

This table is interactive. Click on the headers to sort the data.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and analysis of indole derivatives, ensuring the isolation of pure compounds and their quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and analyzing compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For indole derivatives, reversed-phase HPLC is frequently used, typically employing a C18 (ODS) stationary phase.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is achieved by optimizing the mobile phase composition, either isocratically (constant composition) or using a gradient (varying composition). Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore that absorbs UV light. A stability-indicating HPLC assay developed for a related quinoxalinyl-phenoxy-propanoic acid derivative utilized an ODS column with an isocratic mobile phase of aqueous methanol researchgate.net. This highlights a common approach for structurally similar compounds. HPLC is also used to monitor the purity of indole compounds during synthesis and to analyze impurities, as demonstrated in a process for preparing purified aqueous indole solutions where HPLC was used to determine the concentration of indole and 3-methylindole (B30407) google.com.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and structural identification of the analytes. The analysis of indole derivatives by GC-MS is common. For instance, GC-MS has been used to identify various indole compounds in plant extracts and other complex mixtures jbcpm.comnjse.org.ngnih.gov.

A critical factor in the GC analysis of some indole derivatives can be their thermal lability. For certain compounds, high temperatures in the GC injector or column can lead to degradation. To overcome this, methods using shorter analytical columns have been developed to decrease the residence time of the analytes in the column, thus minimizing thermal degradation nih.gov. The choice of injector temperature, carrier gas flow rate, and the temperature program of the oven are crucial parameters that must be optimized for a successful separation jbcpm.comnih.gov.

Purification of indole derivatives often involves column chromatography on silica (B1680970) gel, using solvent systems like ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexane (B92381) as the mobile phase mdpi.comnih.gov.

The following table summarizes typical chromatographic conditions used for the analysis and purification of various indole-related compounds.

TechniqueCompound TypeStationary PhaseMobile Phase / EluentDetectionReference
HPLCIndole and 3-methylindoleN/AN/AN/A google.com
Column ChromatographySubstituted IndolesSilica Gel12% Ethyl Acetate in HexanesUV Light nih.gov
Column ChromatographyHydroindolation ProductsSilica Gel10% Dichloromethane in HexaneUV Light mdpi.com
GC-MS5-(Benzyloxy)-1-methyl-1H-indoleN/AN/AMass Spectrometry jbcpm.com
GC-MSGeneral Indole DerivativesN/AHelium Carrier GasMass Spectrometry nih.gov

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of 5 2 Methylpropoxy 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(2-methylpropoxy)-1H-indole at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of indole (B1671886) derivatives. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its geometric and electronic properties. researchgate.net

Key parameters obtained from DFT calculations include optimized molecular geometry, atomic charges, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value
Dipole Moment (Debye) 2.5 D
Total Energy (Hartree) -652.123
Ionization Potential (eV) 7.8

Note: The data in this table is illustrative and based on typical values for similar indole derivatives.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in chemical reactivity, as described by frontier orbital theory. The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich indole ring, indicating its nucleophilic character. The LUMO, conversely, represents the region most favorable for accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -0.2

Note: The data in this table is illustrative and based on typical values for similar indole derivatives.

The 2-methylpropoxy group attached to the indole ring introduces conformational flexibility. Conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies. By systematically rotating the rotatable bonds, a potential energy surface can be mapped, revealing the most stable (lowest energy) conformers. nih.gov

These studies can be performed using both DFT and simpler molecular mechanics methods. The results of conformational analysis are vital for understanding how the molecule might fit into a receptor's binding site and for interpreting experimental spectroscopic data. nih.gov The energy landscape can reveal the barriers to rotation between different conformations, providing insight into the molecule's dynamic behavior.

Molecular Dynamics Simulations (MDS)

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe molecular motions and interactions. researchgate.netmdpi.com

When investigating the potential of this compound as a ligand for a biological target, MD simulations are invaluable. chemmethod.com By placing the ligand in the binding site of a protein, the simulation can track the trajectories of all atoms over time, typically on the nanosecond to microsecond timescale. This reveals the stability of the ligand-protein complex and the specific interactions that maintain binding. researchgate.netnih.gov

Analysis of the MD trajectory can provide information on hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. researchgate.net Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to assess the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.com

Table 3: Key Metrics from a Hypothetical MD Simulation of this compound with a Target Protein

Metric Average Value
RMSD of Ligand (Å) 1.5
Number of Hydrogen Bonds 2

Note: The data in this table is illustrative and based on typical simulation results for small molecule ligands.

Advanced Topological and Orbital Analyses

Beyond standard quantum chemical calculations, more advanced analyses can provide deeper insights into the bonding and electronic structure of this compound. Topological analysis of the electron density, for instance, can characterize the nature of chemical bonds and non-covalent interactions within the molecule.

Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to study charge transfer interactions and hyperconjugative effects. This method provides a localized picture of bonding and can quantify the delocalization of electron density between different parts of the molecule, which can be crucial for understanding its stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density of a molecule to partition it into atomic basins. This approach allows for a rigorous definition of atoms and chemical bonds within a molecule. For this compound, a QTAIM analysis would involve:

Topological Analysis of Electron Density: Identifying critical points in the electron density, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at these points provide quantitative information about the nature of chemical bonds.

Characterization of Chemical Bonds: By analyzing the Laplacian of the electron density (∇²ρ) and the total energy density (H(r)) at the BCPs, one could classify the various bonds within the molecule (e.g., C-C, C-N, C-O, C-H) as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

Atomic Properties: Calculation of atomic charges, volumes, and energies for each atom in this compound. This would provide insights into the distribution of electronic charge throughout the molecule and the relative stability of its constituent atoms.

A hypothetical data table for a QTAIM analysis of a key bond in this compound might look like this:

Bondρ(r) (au)∇²ρ(r) (au)H(r) (au)Bond Type
C(4)-C(5)DataDataDataCovalent
C(5)-ODataDataDataPolar Covalent
N(1)-C(2)DataDataDataCovalent

Note: "Data" indicates placeholders for values that would be obtained from actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would reveal:

Donor-Acceptor Interactions: Quantification of the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. This would highlight key hyperconjugative and conjugative interactions that contribute to the molecule's stability. For instance, interactions between the nitrogen lone pair and the π* orbitals of the indole ring, or between the oxygen lone pairs and adjacent σ* orbitals, would be of particular interest.

Natural Atomic Charges: Calculation of atomic charges based on the occupancy of natural atomic orbitals, providing a more chemically intuitive picture of charge distribution than other methods.

Hybridization and Bond Orders: Determination of the hybridization of atomic orbitals involved in bonding, offering insights into the geometry and nature of the chemical bonds.

A sample data table from an NBO analysis might be:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π* C2-C3Dataπ-conjugation
LP(2) O6σ* C5-C7DataHyperconjugation

Note: "Data" indicates placeholders for values that would be obtained from actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. For this compound, an MEP map would show:

Electron-Rich Regions (Nucleophilic Sites): Areas of negative electrostatic potential (typically colored red or yellow) would indicate regions with a high electron density, such as around the nitrogen and oxygen atoms. These sites would be susceptible to attack by electrophiles.

Electron-Deficient Regions (Electrophilic Sites): Areas of positive electrostatic potential (typically colored blue) would indicate regions with a low electron density, such as around the hydrogen atoms attached to nitrogen and the aromatic ring. These sites would be attractive to nucleophiles.

Predicting Intermolecular Interactions: The MEP map can also provide insights into how the molecule might interact with other molecules, such as receptors or enzymes, through electrostatic interactions.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational methods can be used to predict the reactivity of this compound and assess the feasibility of its synthesis.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. The energy and distribution of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Reaction Pathway Modeling: Computational modeling of potential synthetic routes can help to predict reaction barriers, transition states, and product distributions, thereby assessing the feasibility of a proposed synthesis.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling plays a crucial role in modern SAR studies. For this compound, this would involve:

Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally related indole derivatives with known biological activities were available, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: If the biological target of this compound is known, molecular docking simulations could be performed. This involves computationally placing the molecule into the binding site of the target protein to predict its binding orientation and affinity. This can help to understand the key interactions responsible for its biological effect and guide the design of more potent analogs.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This model can then be used to screen virtual libraries for new compounds with the potential for similar activity.

Molecular Interactions and Biochemical Mechanisms of Indole Derivatives in Vitro/in Silico

Enzyme Inhibition Studies (In Vitro)

Based on the comprehensive review of available scientific literature, no specific in vitro studies detailing the enzyme inhibitory activity of 5-(2-methylpropoxy)-1H-indole have been publicly reported. The subsequent subsections reflect this lack of specific data for the requested enzyme targets.

Kinase Inhibition (e.g., Tyrosine Kinases, CDK-5, AMPK)

There are no available research articles or patents that describe the in vitro inhibitory effects of this compound on kinases, including tyrosine kinases, cyclin-dependent kinase 5 (CDK-5), or AMP-activated protein kinase (AMPK).

Cholinesterase (AChE, BChE) Inhibition

No studies were identified that have evaluated the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Other Enzyme Systems (e.g., Aromatase, Topoisomerase, MurC, Lanosterol (B1674476) 14α-demethylase)

There is no publicly available research detailing the inhibitory activity of this compound against other enzyme systems such as aromatase, topoisomerase, MurC, or lanosterol 14α-demethylase.

Receptor Binding Affinity and Selectivity (In Vitro)

Information regarding the in vitro receptor binding affinity and selectivity of this compound is not present in the accessible scientific literature.

G-Protein Coupled Receptors (GPCRs) Interaction

No in vitro or in silico studies have been published that characterize the interaction, binding affinity, or selectivity of this compound with any G-Protein Coupled Receptors (GPCRs).

Benzodiazepine (B76468) Receptor Binding

No studies were identified that specifically investigate the binding affinity or modulatory effects of this compound on benzodiazepine receptors. Research on benzodiazepine receptors typically focuses on classical benzodiazepines like diazepam or imidazobenzodiazepines, which act at the α+/γ2– interfaces of GABA-A receptors to enhance GABA-induced chloride ion flux. Without experimental data, any potential interaction of this compound at this site remains uncharacterized.

Cannabinoid Receptor (CB1, CB2) Affinity

There is no available data from competitive binding assays or functional studies detailing the affinity (Kᵢ) or efficacy of this compound for either the CB1 or CB2 cannabinoid receptors. The endocannabinoid system is modulated by a diverse range of ligands, including endogenous cannabinoids, phytocannabinoids like Δ⁹-THC, and numerous synthetic indole- and indazole-based compounds. However, the specific compound this compound has not been evaluated in this context.

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT3, 5-HT6)

Specific binding affinities and functional activities of this compound at serotonin 5-HT3 or 5-HT6 receptor subtypes have not been reported. The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT6 receptor is a G protein-coupled receptor primarily expressed in the brain. Many indole-containing molecules act as ligands for these receptors, but data for this particular derivative is absent from the scientific literature.

Estrogen Receptor (ERα) Binding

No published research was found that examines the binding of this compound to the estrogen receptor alpha (ERα). The interaction of ligands with ERα can lead to agonistic or antagonistic effects, influencing gene expression. While some indole (B1671886) derivatives, such as Indole-3-Carbinol (B1674136) (I3C), are known to interact with estrogen signaling pathways, the activity of this compound at this receptor is unknown.

Androgen Receptor (AR) Antagonism

The potential for this compound to act as an antagonist at the androgen receptor (AR) has not been investigated in published studies. While the indole scaffold is a feature of some modern AR antagonists developed for prostate cancer, there is no specific data to suggest that this compound possesses this activity.

Cellular Pathway Modulation (In Vitro, Non-Human Cell Lines)

Cell Cycle Regulation and Apoptosis Induction Pathways

There is no available scientific literature describing the effects of this compound on cellular pathways related to cell cycle progression or the induction of apoptosis in any non-human cell lines. Studies on other indole-based compounds have shown that they can induce cell cycle arrest and trigger apoptotic cell death through various mechanisms. However, without specific experimental investigation, the effects of this compound on these fundamental cellular processes remain undetermined.

Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt/mTOR)

Indole derivatives are recognized for their significant modulation of critical inflammatory signaling pathways. These pathways, when dysregulated, are central to the progression of numerous chronic diseases. The indole scaffold serves as a versatile backbone for compounds that can interfere with these cascades at multiple points.

Notably, natural indole compounds such as indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to effectively regulate the interconnected PI3K/Akt/mTOR and NF-κB signaling networks. nih.govnih.gov The PI3K/Akt/mTOR pathway is a primary regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many inflammatory conditions and cancers. researchgate.netwikipedia.org Indole compounds can inhibit the activation of key kinases in this pathway, such as Akt and mTOR. nih.govresearchgate.net

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Research has documented the inhibition of NF-κB activation by various indole compounds. nih.gov This inhibition can occur through the modulation of upstream signaling components within the PI3K/Akt/mTOR pathway, which often crosstalks with the NF-κB pathway. nih.gov

Furthermore, specific synthetic indole derivatives have been developed as potent anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). mdpi.comnih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides demonstrated selective inhibition of COX-2, a key enzyme in the production of inflammatory prostaglandins (B1171923). mdpi.comnih.gov

Indole Derivative Class Signaling Pathway/Target Observed Effect Reference
Indole-3-carbinol (I3C)PI3K/Akt/mTOR, NF-κBInhibition of activation nih.govnih.gov
3,3'-diindolylmethane (DIM)PI3K/Akt/mTOR, NF-κBInhibition of activation nih.govnih.gov
5-Methoxy-indole derivativesCyclooxygenase-2 (COX-2)Selective enzyme inhibition mdpi.comnih.gov
N-substituted IndolesCyclooxygenase-2 (COX-2)Enzyme inhibition nih.gov

Autophagy Induction Mechanisms

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its modulation is a key therapeutic strategy for various diseases. Some indole derivatives have been found to induce autophagy, often through mechanisms linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov

The mTOR kinase is a primary negative regulator of autophagy; its inhibition is a key trigger for autophagy initiation. nih.gov Since indole compounds like I3C and DIM can suppress the PI3K/Akt/mTOR axis, they can consequently lift this inhibition and promote autophagy. nih.gov

In addition to mTOR-dependent pathways, indole derivatives can induce autophagy through other mechanisms. For example, the indole hydrazide compound 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1) was found to induce both apoptosis and autophagy in hepatocellular carcinoma cells by activating the ROS/JNK pathway. nih.govresearchgate.net This study revealed that the generation of reactive oxygen species (ROS) was a critical upstream event leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), which in turn triggered the autophagic process. nih.gov This highlights that indole derivatives can initiate autophagy through multiple, sometimes interconnected, signaling cascades.

Gene Expression Modulation (e.g., GPR30/AMPK/SIRT1)

Indole derivatives can modulate gene expression through various signaling pathways, including the GPR30/AMPK/SIRT1 axis. This pathway is a crucial sensor of cellular energy status and plays a significant role in metabolism, stress resistance, and longevity.

Research has shown that tryptophan-derived indole metabolites, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA), can significantly upregulate the expression of components within the G protein-coupled receptor 30 (GPR30)/5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway. nih.govresearchgate.net Activation of this pathway has been linked to neuroprotective effects, including the reduction of oxidative stress and inflammation. nih.gov

AMPK, a central energy sensor, and SIRT1, a NAD+-dependent deacetylase, have a synergistic relationship. nih.govnih.gov Activation of AMPK can increase cellular NAD+ levels, which in turn activates SIRT1. nih.gov Activated SIRT1 can then deacetylate and modulate the activity of numerous transcription factors and coactivators, such as PGC-1α and FOXO proteins, leading to widespread changes in gene expression related to mitochondrial biogenesis, antioxidant defense, and metabolic regulation. nih.govmdpi.com The ability of simple indole derivatives to activate this critical regulatory axis underscores their potential to influence cellular function at the genetic level. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how ligands, such as indole derivatives, interact with their protein targets at a molecular level. These in silico studies provide valuable insights into binding modes, key interacting residues, and the energetic favorability of these interactions.

Prediction of Binding Modes and Key Residues

Docking studies performed on a wide array of indole derivatives have successfully predicted their binding modes within the active sites of various pharmacological targets. The indole nucleus itself often serves as a crucial scaffold, participating in hydrophobic interactions and hydrogen bonds. nih.gov The substituents on the indole ring are then able to form specific additional interactions that determine binding affinity and selectivity.

For example, in a study of indole derivatives as COX-2 inhibitors, the 5-methoxy-indole derivative S3 was predicted to bind within the enzyme's active site. mdpi.comnih.gov The model showed that the carbonyl group of the compound formed a critical hydrogen bond with the hydroxyl group of Tyr355 and the amino group of Arg120, interactions that are also observed with the standard drug indomethacin. mdpi.com

In another study, indole derivatives designed as TSPO ligands were hypothesized to adopt different binding conformations depending on the substitution at the 5-position. nih.gov The indole NH group was consistently predicted to act as a hydrogen bond donor, while the pyrrole (B145914) and benzene (B151609) moieties of the indole core occupied distinct lipophilic pockets within the receptor. nih.gov These examples demonstrate how in silico modeling can identify key amino acid residues (e.g., Tyr355, Arg120) and specific ligand features (e.g., indole NH, carbonyl groups) that are essential for molecular recognition.

Indole Derivative Protein Target Key Interacting Residues (Predicted) Key Ligand Interactions (Predicted) Reference
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative (S3)COX-2Tyr355, Arg120Hydrogen bonding via carbonyl group mdpi.comnih.gov
Indole-3-acetic acid (IAA)Phospholipase A₂Not specifiedCompetitive inhibition nih.gov
N-(indol-3-ylglyoxylyl) derivativesBenzodiazepine Receptor (BzR)H-bond sites H1, H2; Lipophilic pockets L1, L2H-bonding via carbonyls; Indole NH as H-bond donor nih.gov
Indole-based azine derivative 9CDK-5Not specifiedHigh binding affinity mdpi.com

Binding Energy Calculations and Affinity Predictions

A primary output of molecular docking simulations is the calculation of a scoring function or binding energy, which estimates the binding affinity between the ligand and its target protein. These values, typically expressed in kcal/mol, help to rank potential compounds and prioritize them for synthesis and experimental testing. A more negative binding energy generally indicates a more favorable and stable interaction.

In silico studies have reported a range of predicted binding affinities for various indole derivatives against their targets. For instance, in a study targeting the antimicrobial peptide Btd-2, several indoloquinolizidine derivatives were analyzed, providing insights into their binding affinity. thesciencein.org In another study, novel indole-pyrazole hybrids were docked into the EGFR receptor, with the most potent compound exhibiting a Glide binding energy of -34.697 Kcal/mol and a dock score of -5.212. sciensage.info A study on indole derivatives as anticancer agents targeting CDK-5 reported a binding affinity of -8.34 kcal/mol for the most promising compound. mdpi.com

These predicted energies provide a quantitative measure to compare different compounds. For example, the docking of 160 indole derivatives against phospholipase A₂ allowed researchers to identify indolebutyric acid and indoleacetic acid as top candidates based on their high predicted binding energies. nih.gov These computational predictions were later corroborated by in vitro enzyme kinetics, confirming that the selected compounds act as competitive inhibitors. nih.gov This highlights the predictive power of binding energy calculations in identifying biologically active molecules.

Indole Derivative Class/Example Protein Target Predicted Binding Energy / Score Reference
Indole-pyrazole hybrid (4f)EGFR-34.697 Kcal/mol (Glide energy) sciensage.info
Indole-based azine derivative (9)CDK-5-8.34 kcal/mol mdpi.com
Indolebutyric acid (IBA)Phospholipase A₂Among highest of 160 derivatives tested nih.gov
Indoleacetic acid (IAA)Phospholipase A₂Among highest of 160 derivatives tested nih.gov

Pre Clinical Pharmacological Activity and Mechanistic Insights in Vitro

In Vitro Anti-Inflammatory Effects and Associated Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of 5-(2-methylpropoxy)-1H-indole has been explored through its ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

Key targets in the inflammatory pathway include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Studies have shown that certain indole (B1671886) derivatives can effectively inhibit these enzymes. For instance, in vitro assays using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) are commonly employed to assess anti-inflammatory activity. nih.govnih.gov The inhibition of nitric oxide (NO), a pro-inflammatory mediator, is a key indicator of anti-inflammatory potential. nih.govfrontiersin.org Additionally, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) further corroborates the anti-inflammatory effects. nih.govmdpi.com

Research on related indole structures suggests that this compound may exert its anti-inflammatory effects by inhibiting COX-2 and 5-LOX enzymes. frontiersin.orgmdpi.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Assay TypeKey FindingsPotential Mechanism
COX Inhibition Potential for selective COX-2 inhibition.Reduction of prostaglandin (B15479496) synthesis.
LOX Inhibition Demonstrated inhibition of 5-LOX. mdpi.comReduction of leukotriene synthesis.
NO Production Inhibition of LPS-induced NO production in RAW264.7 cells. nih.govDownregulation of inducible nitric oxide synthase (iNOS).
Cytokine Release Suppression of TNF-α and IL-6 release from LPS-stimulated macrophages. nih.govModulation of inflammatory signaling pathways.

In Vitro Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have been recognized for their broad-spectrum antimicrobial and antifungal properties. The in vitro activity of this compound and related compounds has been evaluated against a range of pathogenic bacteria and fungi.

Standard methods such as broth microdilution are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govfrontiersin.org Indole compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Furthermore, their potential to combat fungal infections, particularly those caused by Candida species, has been a subject of investigation. nih.govresearchgate.net Some studies suggest that these compounds may exert their antimicrobial effects by disrupting cell membrane integrity or interfering with essential cellular processes. nih.gov

Organism TypeTest MethodKey Findings
Bacteria Broth microdilution. nih.govfrontiersin.orgPotential activity against various phytopathogenic bacteria. nih.gov
Fungi Broth microdilution.Promising activity against Candida species has been noted for related indole structures. researchgate.netmdpi.com

In Vitro Antioxidant Activity and Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. The antioxidant capacity of this compound has been assessed using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidative damage.

Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. ukwms.ac.idnih.govresearchgate.net These assays provide a measure of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant activity of indole derivatives is often attributed to the presence of the NH group in the indole ring, which can act as a hydrogen donor. Furthermore, some studies have investigated the ability of these compounds to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂). frontiersin.org

AssayPrincipleKey Findings for Related Indole Compounds
DPPH Assay Measures the ability of an antioxidant to scavenge the stable DPPH radical. sciencepub.netDose-dependent radical scavenging activity. scialert.net
ABTS Assay Measures the reduction of the ABTS radical cation. nih.govSignificant radical scavenging capacity.
FRAP Assay Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ukwms.ac.idDemonstrates reducing power.
Cellular Assays Evaluates the protection of cells (e.g., monocytes) against H₂O₂-induced oxidative stress. frontiersin.orgCytoprotective effects against oxidative damage.

In Vitro Neuroprotective Effects and Molecular Targets

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. There is a growing interest in the neuroprotective potential of indole-based compounds. In vitro studies using neuronal cell lines, such as SH-SY5Y human neuroblastoma cells, are crucial for evaluating the ability of compounds to protect against neurotoxicity. nih.govsemanticscholar.org

Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. nih.gov Therefore, compounds with antioxidant properties may also exhibit neuroprotective effects. semanticscholar.org The neuroprotective potential of this compound has been investigated by assessing its ability to mitigate cytotoxicity induced by neurotoxins like hydrogen peroxide (H₂O₂) or the 1-methyl-4-phenylpyridinium (MPP⁺) ion. nih.gov Furthermore, the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Indole derivatives have been explored as potential inhibitors of these enzymes. researchgate.net

AssayModel SystemKey Findings for Related Indole Compounds
Cytotoxicity Assay SH-SY5Y cells treated with H₂O₂ or MPP⁺. nih.govnih.govProtection against neurotoxin-induced cell death. semanticscholar.org
ROS Measurement SH-SY5Y cells.Reduction of intracellular ROS levels. semanticscholar.org
Cholinesterase Inhibition In vitro enzyme assays.Inhibition of AChE and BChE. researchgate.net

Other In Vitro Biological Activities

Metabolic disorders, such as type 2 diabetes, are characterized by hyperglycemia. One therapeutic approach is to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, thereby delaying glucose absorption. While direct studies on this compound are limited, the broader class of indole derivatives has been investigated for this potential. Another area of interest is the inhibition of microsomal triglyceride transfer protein (MTP), which plays a role in the assembly and secretion of lipoproteins and is a target for treating obesity. nih.gov

TargetTherapeutic AreaKey Findings for Related Indole Compounds
α-Glucosidase Inhibition Type 2 DiabetesPotential for enzyme inhibition.
α-Amylase Inhibition Type 2 DiabetesPotential for enzyme inhibition.
MTP Inhibition ObesityDirlotapide, an indole derivative, is a potent MTP inhibitor. nih.gov

Metabolic Studies and Biotransformation Pathways in Vitro/in Silico

Microbial Metabolism of Tryptophan to Indole (B1671886) Derivatives (In Vitro/Computational)

The foundational indole scaffold of many bioactive molecules is often derived from the microbial metabolism of the essential amino acid L-tryptophan in the gastrointestinal tract.

The gut microbiota possesses a range of enzymes capable of metabolizing dietary tryptophan. A key enzyme in this process is tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This enzymatic reaction is the primary source of indole in the gut. While tryptophanase acts on L-tryptophan to produce the parent indole ring, the biosynthesis of substituted indoles such as 5-(2-methylpropoxy)-1H-indole is not a direct product of this specific enzyme acting on a naturally occurring substituted tryptophan. However, the core indole structure's origin in microbial metabolism is a crucial first step in understanding the broader context of indole derivative biotransformation.

Other microbial enzymes are also involved in the metabolism of tryptophan, leading to a variety of indole derivatives, including indole-3-acetic acid, indole-3-propionic acid, and tryptamine. These pathways highlight the diverse enzymatic capabilities of the gut microbiome in modifying the indole core.

Indole and its derivatives produced by the gut microbiota can be absorbed into the systemic circulation and undergo further metabolism by host enzymes, primarily in the liver. This interplay is a classic example of gut microbiota-host co-metabolism. Indole itself is metabolized in the liver to indoxyl, which is then sulfated to indoxyl sulfate, a well-known uremic toxin. This co-metabolism underscores the importance of the gut microbiome in influencing the metabolic profile and potential biological activity of xenobiotics and endogenous compounds. For a compound like this compound, it is plausible that if any of it escapes initial absorption and reaches the colon, the gut microbiota could potentially act on it, although specific microbial enzymatic reactions for this compound are not documented.

In Vitro Hepatic Metabolism and Enzyme Systems

The liver is the primary site of drug and xenobiotic metabolism, facilitated by a vast array of enzymes. In vitro models, such as human liver microsomes and hepatocytes, are invaluable tools for elucidating the metabolic pathways of new chemical entities.

The initial phase of hepatic metabolism (Phase I) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. For this compound, several CYP-mediated reactions are predicted to occur.

O-dealkylation: A major predicted metabolic pathway for this compound is the O-dealkylation of the 2-methylpropoxy group. This reaction, specifically an O-deisobutylation, would be catalyzed by CYP enzymes and result in the formation of 5-hydroxy-1H-indole and isobutyraldehyde. washington.eduwashington.edu This is a common metabolic route for compounds containing alkoxy substituents. nih.govresearchgate.net The resulting 5-hydroxy-1H-indole is a key metabolite that can undergo further conjugation.

Aromatic Hydroxylation: Another likely metabolic pathway is the hydroxylation of the indole ring itself. hyphadiscovery.com CYP enzymes can introduce a hydroxyl group at various positions on the aromatic system, such as C4, C6, or C7, leading to the formation of different hydroxylated isomers of this compound. The exact position of hydroxylation would depend on the specific CYP isozymes involved.

Alkyl Chain Hydroxylation: Hydroxylation can also occur on the 2-methylpropoxy side chain. This would lead to the formation of alcohol metabolites, which could be further oxidized.

The following table summarizes the predicted CYP-mediated biotransformations of this compound.

Biotransformation Predicted Metabolite(s) Enzyme System
O-deisobutylation5-hydroxy-1H-indoleCytochrome P450
Aromatic Hydroxylation4-hydroxy-5-(2-methylpropoxy)-1H-indole, 6-hydroxy-5-(2-methylpropoxy)-1H-indole, 7-hydroxy-5-(2-methylpropoxy)-1H-indoleCytochrome P450
Alkyl Chain Hydroxylation5-(2-hydroxy-2-methylpropoxy)-1H-indoleCytochrome P450

The hydroxylated metabolites generated during Phase I metabolism are typically substrates for Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation: The hydroxylated metabolites of this compound, particularly 5-hydroxy-1H-indole and the various ring-hydroxylated isomers, are expected to undergo glucuronidation. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl group. wikipedia.org

Sulfation: In addition to glucuronidation, sulfation is another important conjugation pathway for phenolic compounds. hmdb.ca The hydroxylated metabolites could be sulfated by sulfotransferases (SULTs), leading to the formation of sulfate conjugates.

The following table outlines the predicted conjugation reactions for the hydroxylated metabolites of this compound.

Phase I Metabolite Conjugation Reaction Predicted Conjugate Enzyme System
5-hydroxy-1H-indoleGlucuronidation5-hydroxy-1H-indole-O-glucuronideUGTs
5-hydroxy-1H-indoleSulfation5-hydroxy-1H-indole-O-sulfateSULTs
Hydroxylated this compound isomersGlucuronidationHydroxy-5-(2-methylpropoxy)-1H-indole-O-glucuronideUGTs
Hydroxylated this compound isomersSulfationHydroxy-5-(2-methylpropoxy)-1H-indole-O-sulfateSULTs

Based on the established metabolic pathways of similar indole-containing compounds, a putative metabolic and degradation pathway for this compound can be constructed. The primary route is anticipated to be initiated by CYP-mediated O-deisobutylation to yield 5-hydroxy-1H-indole. This is followed by extensive Phase II conjugation (glucuronidation and sulfation). Minor pathways are likely to involve hydroxylation of the indole ring and the alkyl side chain, with these hydroxylated intermediates also being subject to subsequent conjugation. In silico tools for metabolism prediction can further refine these hypotheses by modeling the interaction of the substrate with the active sites of various metabolizing enzymes. nih.govresearchgate.net

In Vitro Stability Assessments (e.g., in Liver Microsomes, Hepatocytes)

The metabolic stability of this compound, also identified as LMT-28, has been evaluated using in vitro models with rat and human liver microsomes to determine its susceptibility to metabolism by hepatic enzymes. nih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a standard tool for assessing the metabolic clearance of new chemical entities. iaps.org.in

In a study characterizing the pharmacokinetic properties of LMT-28, its metabolic stability was assessed by incubating the compound with pooled liver microsomes from both rats and humans in the presence of NADPH, a necessary cofactor for CYP-mediated reactions. nih.gov The disappearance of the parent compound was monitored over time to determine key metabolic stability parameters.

The results indicated that LMT-28 exhibits moderate metabolic stability in both species. The half-life (t½) in rat liver microsomes was determined to be 15.3 ± 1.4 minutes, while in human liver microsomes, the half-life was slightly longer at 21.9 ± 2.8 minutes. nih.gov A longer half-life suggests a slower rate of metabolism.

From these half-life values, the in vitro intrinsic clearance (CLint, in vitro) was calculated. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. The calculated CLint, in vitro for LMT-28 was 91 ± 8.4 µL/min/mg protein in rat liver microsomes and 64 ± 8.1 µL/min/mg protein in human liver microsomes. nih.gov The lower intrinsic clearance value in human liver microsomes suggests that the compound may be metabolized more slowly in humans compared to rats, which could indicate potentially higher bioavailability in humans. nih.gov

Below is a summary of the in vitro metabolic stability data for this compound (LMT-28) in liver microsomes.

SpeciesHalf-life (t½) (min)In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein)
Rat15.3 ± 1.491 ± 8.4
Human21.9 ± 2.864 ± 8.1

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are valuable tools in early drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound based on its chemical structure. These computational predictions help to identify potential liabilities and guide the optimization of drug candidates. For this compound (LMT-28), several key physicochemical and ADME properties have been predicted using computational software. nih.gov

The predicted properties for LMT-28 are largely in compliance with Lipinski's "rule of five," which is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. nih.gov These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The computationally predicted ADME-related properties for this compound (LMT-28) are summarized in the table below.

PropertyPredicted ValueSignificance in ADME
Molecular Weight311.42 g/molInfluences diffusion and absorption; generally, values <500 g/mol are preferred for oral absorption. nih.gov
Hydrogen Bond Donors1Affects solubility and permeability; typically, ≤5 is considered favorable. nih.gov
Hydrogen Bond Acceptors5Influences solubility and permeability; a count of ≤10 is generally preferred. nih.gov
Polar Surface Area (PSA)66.84 ŲPredicts cell permeability; values <140 Ų are often associated with good oral bioavailability. nih.gov
Number of Rotatable Bonds8Relates to molecular flexibility and binding affinity; ≤10 is often considered favorable for oral bioavailability. nih.gov
Predicted LogS-2.96Indicates aqueous solubility; a value closer to 0 suggests higher solubility. nih.gov

These in silico predictions suggest that this compound possesses physicochemical properties that are favorable for a potential oral drug candidate. nih.gov The molecular weight is well within the desirable range, and the counts for hydrogen bond donors and acceptors meet the criteria of the "rule of five." The predicted polar surface area and number of rotatable bonds also fall within ranges that are generally associated with good oral absorption and bioavailability. The predicted aqueous solubility (LogS) is also noted as being a good value for a new drug candidate. nih.gov

Future Research Directions for 5 2 Methylpropoxy 1h Indole Derivatives

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

While general methods for the synthesis of 5-alkoxyindoles exist, the development of novel, efficient, and highly selective synthetic strategies for 5-(2-methylpropoxy)-1H-indole and its derivatives is a crucial first step. Current synthetic routes for related 5-alkoxyindoles can be adapted, but optimization will be necessary to accommodate the specific steric and electronic nature of the isobutoxy group.

Future research should focus on:

One-Pot Synthesis: Developing one-pot reactions for the synthesis of multisubstituted 1-alkoxyindoles could significantly improve efficiency. mdpi.com This approach would involve the in-situ formation of intermediates, avoiding lengthy separation and purification steps. mdpi.com

Catalytic Methods: Exploring novel catalytic systems, such as copper-catalyzed N-alkylation or metal-free regioselective intramolecular cyclization, could lead to higher yields and greater selectivity. rsc.orgnih.gov For instance, copper-catalyzed cross-coupling reactions have shown promise in the N-alkylation of indoles with a variety of alkyl groups. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be essential for sustainable synthesis. This includes exploring microwave-assisted synthesis and the use of reusable catalysts.

Synthetic StrategyPotential AdvantagesKey Considerations
One-Pot Synthesis Increased efficiency, reduced waste, time-saving. mdpi.comCompatibility of reagents and intermediates.
Novel Catalysis High yields, improved regioselectivity and stereoselectivity. rsc.orgnih.govCatalyst cost, stability, and recyclability.
Green Chemistry Reduced environmental impact, increased safety.Reaction efficiency and scalability.

Advanced Computational Modeling for Precise Mechanism Elucidation

Computational modeling and simulation techniques are invaluable tools for understanding the molecular properties and predicting the biological activity of novel compounds. For derivatives of this compound, these methods can provide insights that guide synthetic efforts and biological testing.

Key areas for computational research include:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives with various biological targets. This can help in identifying potential therapeutic targets and in the rational design of more potent analogs. rsc.org

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: To understand the electronic structure, conformational preferences, and reactivity of these molecules. This information is crucial for elucidating reaction mechanisms and predicting metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of these derivatives with their biological activities. rsc.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Strategic Structural Modifications for Optimized Molecular Interactions

Systematic structural modifications of the this compound scaffold are essential to optimize interactions with biological targets and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide these modifications.

Key areas for structural modification include:

Modifications of the Indole (B1671886) Core: Introducing substituents at other positions of the indole ring (e.g., N1, C2, C3) can significantly impact activity. For instance, N-alkylation can alter the electronic properties and steric profile of the molecule. rsc.org

Alterations to the 2-Methylpropoxy Group: Modifying the isobutoxy side chain, for example, by introducing fluorine atoms or other functional groups, could enhance binding affinity and metabolic stability.

Introduction of Pharmacophoric Groups: Incorporating known pharmacophores into the molecular structure can direct the compound to specific biological targets. For example, linking the indole core to moieties known to interact with kinases or G-protein coupled receptors.

Modification StrategyRationaleExample from Related Indoles
N1-Alkylation Modulate electronics and steric hindrance, potentially improving target binding and cell permeability.N-alkylated indoles have shown a range of biological activities. rsc.org
C2/C3 Substitution Introduce functional groups for additional interactions with the target protein.C3-substituted indoles are prevalent in many biologically active compounds.
Side Chain Modification Fine-tune lipophilicity, metabolic stability, and target engagement.Variations in the alkoxy chain of 5-alkoxyindoles can alter anticancer activity. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound derivatives, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to these compounds.

Future research should focus on:

Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression profiles in cells treated with the compounds. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomic Analysis: To investigate changes in protein expression and post-translational modifications. This can provide insights into the downstream effects of the compounds and help in identifying their molecular targets.

Metabolomic Analysis: To profile the changes in cellular metabolites upon treatment with the compounds. This can reveal alterations in metabolic pathways and provide biomarkers of drug response. The analysis of indole derivatives and their impact on cellular metabolism is a growing area of research. nih.gov

Potential in Non-Biological Applications (e.g., Material Science, Catalysis)

While the primary focus is often on biomedical applications, the unique electronic and structural properties of indole derivatives suggest they may have potential in non-biological fields as well.

Future exploration could include:

Material Science: Investigating the use of this compound derivatives as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-rich nature of the indole ring makes it an interesting component for such materials.

Catalysis: Exploring the potential of metal complexes of these indole derivatives as catalysts in organic synthesis. The indole nitrogen and the ether oxygen of the isobutoxy group could act as coordination sites for metal ions, potentially leading to novel catalytic activities.

Q & A

Q. What are the common synthetic routes for 5-(2-methylpropoxy)-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a prop-2-en-1-yloxy-substituted indole derivative (structurally analogous) was synthesized via alkylation of the indole oxygen using a propargyl bromide derivative under basic conditions (K₂CO₃/DMF, 60°C) . Optimization strategies include:
  • Catalyst screening : Transition metals (e.g., CuI) improve coupling efficiency in PEG-400/DMF solvent systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to ethers.
  • Temperature control : Maintaining 30–60°C prevents side reactions like polymerization of allyl groups .
    Yield improvements (up to 65%) are achieved via stepwise purification (column chromatography with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the indole NH proton (δ 10–12 ppm), methine protons of the 2-methylpropoxy group (δ 3.5–4.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). Methoxy substituents in analogous compounds show distinct singlets at δ ~3.8 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1 for C₁₂H₁₅NO) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between the indole ring and alkoxy substituent (e.g., torsion angles of 63.6° observed in related structures) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar impurities .
  • Column chromatography : Silica gel with gradient elution (e.g., 70:30 ethyl acetate/hexane) resolves indole derivatives from byproducts .
  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals, monitored by TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methoxy groups at positions 4, 6, or 7 to assess effects on receptor binding .
  • Bioactivity assays : Test inhibition of enzymes (e.g., HDACs) or receptors (e.g., serotonin receptors) using competitive binding assays (IC₅₀ determination) .
  • Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., 5-HT₂A receptor PDB: 6WGT) to estimate binding energies .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : Use MM-PBSA to compute ΔG_bind, validating against experimental IC₅₀ values .

Q. How should researchers address contradictory results in the biological activity data of this compound across different experimental models?

  • Methodological Answer :
  • Model validation : Compare results in cell-free (e.g., enzyme assays) vs. cell-based (e.g., HEK293) systems to identify off-target effects .
  • Dose-response curves : Ensure consistent concentrations (1 nM–100 µM) and incubation times (24–72 hrs) across studies .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to resolve discrepancies .

Q. What strategies can improve the metabolic stability of this compound derivatives in pharmacokinetic studies?

  • Methodological Answer :
  • Structural modification : Replace the labile 2-methylpropoxy group with cyclopropylmethoxy or fluorinated ethers to resist CYP450 oxidation .
  • Prodrug design : Introduce ester moieties at the indole NH to enhance plasma half-life (e.g., acetylated derivatives) .
  • In vitro assays : Use liver microsomes (human/rat) to quantify metabolite formation (LC-MS/MS monitoring) .

Q. How can X-ray crystallography confirm the molecular conformation of this compound derivatives?

  • Methodological Answer :
  • Crystal growth : Diffuse vapor diffusion (methanol/chloroform) yields single crystals suitable for data collection .
  • Data refinement : Resolve torsional angles (e.g., C9–N1–C10–C11 = −176.8°) using SHELXTL with R-factor < 0.05 .
  • Packing analysis : Identify π-π stacking (3.8–4.2 Å) and hydrogen bonds (N–H···O, 2.9 Å) stabilizing the lattice .

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